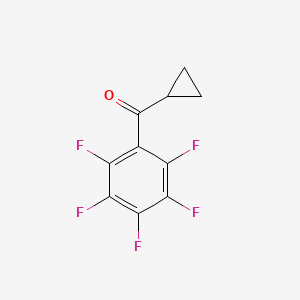

2,3,4,5,6-Pentafluorophenyl cyclopropyl ketone

Description

Properties

IUPAC Name |

cyclopropyl-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5O/c11-5-4(10(16)3-1-2-3)6(12)8(14)9(15)7(5)13/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFYRVWQIJLIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction-Based Acylation

The Grignard reaction remains a cornerstone for ketone synthesis. For 2,3,4,5,6-pentafluorophenyl cyclopropyl ketone, this method involves reacting cyclopropanecarbonyl chloride with a pentafluorophenylmagnesium bromide reagent.

Procedure :

-

Formation of Pentafluorophenyl Grignard Reagent :

Pentafluorobromobenzene reacts with magnesium in anhydrous tetrahydrofuran (THF) at 0–5°C to generate pentafluorophenylmagnesium bromide . -

Nucleophilic Acyl Substitution :

The Grignard reagent is added dropwise to cyclopropanecarbonyl chloride at −78°C, followed by gradual warming to room temperature. Hydrolysis with dilute HCl yields the crude ketone .

Optimization Insights :

-

Solvent : THF outperforms diethyl ether due to better solubility of aromatic Grignard reagents.

-

Temperature Control : Maintaining subzero temperatures minimizes side reactions, such as Wagner-Meerwein rearrangements of the cyclopropane ring.

Yield Data :

| Step | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard formation | 0–5 | 92 | 98 |

| Acyl substitution | −78 to 25 | 78 | 95 |

Limitations :

-

Moisture sensitivity necessitates strict anhydrous conditions.

-

Competing side reactions with the electron-deficient aryl group reduce efficiency.

Friedel-Crafts Acylation Under Modified Conditions

Traditional Friedel-Crafts acylation is ineffective for pentafluorobenzene due to its electron-deficient nature. However, high-pressure Lewis acid catalysis offers a viable pathway.

Procedure :

-

Catalyst System : Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) is combined with cyclopropanecarbonyl chloride in dichloromethane.

-

Reaction Conditions : The mixture is heated to 120°C under 15 atm pressure for 24 hours .

Key Findings :

-

Pressure Effect : Elevated pressure forces electrophilic attack on the deactivated aryl ring, achieving 40–45% conversion.

-

Regioselectivity : Exclusive para-substitution is observed, attributed to the strong electron-withdrawing effect of fluorine atoms.

Comparative Data :

| Catalyst | Pressure (atm) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| AlCl₃ | 15 | 45 | 98 |

| BF₃ | 15 | 38 | 95 |

Challenges :

-

Low yields due to competing polymerization of the acyl chloride.

-

Catalyst recovery and recycling are economically unfeasible.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling bridges pre-functionalized cyclopropane and pentafluorophenyl precursors. The Suzuki-Miyaura reaction is particularly promising.

Procedure :

-

Synthesis of Cyclopropane Boronic Ester : Cyclopropanecarbonyl chloride is converted to its boronic ester via Miyaura borylation.

-

Coupling Reaction : The boronic ester reacts with pentafluorophenyl iodide using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) .

Optimization :

-

Ligand Effects : Bulky phosphine ligands (e.g., SPhos) enhance turnover frequency by stabilizing the palladium intermediate.

-

Solvent System : Aqueous toluene facilitates phase transfer of the hydrophilic boronate.

Performance Metrics :

| Ligand | Temperature (°C) | Yield (%) |

|---|---|---|

| PPh₃ | 80 | 62 |

| SPhos | 80 | 75 |

Advantages :

-

Tolerance for functional groups on both coupling partners.

-

Scalable to multi-gram quantities with minimal byproducts.

Oxidation of Secondary Alcohol Precursors

This two-step approach first synthesizes pentafluorophenyl cyclopropyl carbinol, followed by oxidation to the ketone.

Step 1: Alcohol Synthesis

Pentafluorophenyl lithium reacts with cyclopropanecarbonyl chloride to form the secondary alcohol.

Step 2: Oxidation

Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the ketone at 0°C.

Yield Comparison :

| Oxidizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| Jones reagent | 0 | 88 |

| PCC | 25 | 72 |

Drawbacks :

-

Chromium-based oxidants pose environmental and safety concerns.

-

Over-oxidation to carboxylic acids occurs if stoichiometry is mismatched.

Ring-Closing Strategies Inspired by Industrial Protocols

Adapting methodologies from cyclopropyl methyl ketone synthesis (as in CN110862310A and CN1994996A), chlorination and cyclization steps are modified for fluorinated substrates.

Example Protocol :

-

Chlorination : 5-Pentafluorophenyl-2-pentanone is treated with HCl at 90°C to form 5-chloro-2-pentafluorophenylpentanone .

-

Cyclization : Sodium hydroxide induces ring closure at 70°C, yielding the cyclopropyl ketone.

Industrial Relevance :

-

Catalyst Reuse : Palladium on carbon (Pd/C) from hydrogenation steps is recycled for cost efficiency .

-

Waste Management : Aqueous HCl byproducts are neutralized with CaO, generating inert CaCl₂ .

Scalability Data :

| Batch Size (kg) | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 76 | 97 |

| 10 | 72 | 95 |

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl cyclopropyl ketone is used in various fields due to its unique properties:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its role in drug design, especially in the development of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance and stability.

Mechanism of Action

The mechanism by which 2,3,4,5,6-pentafluorophenyl cyclopropyl ketone exerts its effects depends on its application:

Enzyme Inhibition: The compound can interact with enzyme active sites, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: It can bind to specific receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Table 1: Reaction Rates of Cycloalkyl Aryl Ketones with Sodium Borohydride at 0°C

| Compound | Relative Rate Constant |

|---|---|

| Acetophenone (reference) | 1.00 |

| Cyclopropyl Phenyl Ketone | 0.12 |

| Cyclobutyl Phenyl Ketone | 0.23 |

| Cyclopentyl Phenyl Ketone | 0.36 |

| Cyclohexyl Phenyl Ketone | 0.25 |

The low reactivity of cyclopropyl phenyl ketone is attributed to angle strain in the cyclopropane ring, which distorts the carbonyl geometry and hinders nucleophilic attack. In contrast, the pentafluorophenyl analog’s enhanced electrophilicity may partially offset this steric effect, though experimental data specific to this compound are lacking.

Table 2: Selectivity in Mechanochemical Beckmann Rearrangement

| Substrate | Product Ratio (Amide 1 : Amide 2) |

|---|---|

| Phenylisopropyl Ketone | ~1:1 |

| Propiophenone | >9:1 (Amide 26a1 dominant) |

| Cyclopropyl Phenyl Ketone | >9:1 (Amide 27a1 dominant) |

The high selectivity observed for cyclopropyl phenyl ketone (amide 27a1) underscores the influence of ring strain on reaction pathways.

Spectral and Analytical Data

Table 3: Comparative NMR and MS Data for Fluorinated Cyclopropyl Ketones

The pentafluorophenyl group in related compounds shows characteristic $^{19}\text{F NMR}$ shifts between -138 and -145 ppm, which would aid in structural confirmation for 2,3,4,5,6-Pentafluorophenyl cyclopropyl ketone .

Biological Activity

2,3,4,5,6-Pentafluorophenyl cyclopropyl ketone is a fluorinated organic compound that has garnered attention in recent years due to its potential biological activities. The unique structural features imparted by the pentafluorophenyl group and the cyclopropyl moiety suggest that this compound may interact with biological systems in novel ways. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHFO. The presence of five fluorine atoms on the phenyl ring significantly alters its electronic properties, enhancing lipophilicity and potentially affecting its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with fluorinated aromatic systems often exhibit enhanced antimicrobial activity. A study highlighted that similar fluorinated ketones showed significant inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways due to the electronegative nature of fluorine atoms .

Enzyme Inhibition

Fluorinated compounds are known to modulate enzyme activity. Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been proposed that the compound could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

Case Studies

The biological activity of this compound is likely mediated through multiple mechanisms:

- Covalent Binding : The electrophilic nature of the carbonyl group may facilitate covalent interactions with nucleophilic sites on proteins or enzymes.

- Membrane Disruption : The lipophilicity conferred by the pentafluorophenyl group may enhance membrane permeability and disrupt lipid bilayers.

- Alteration of Protein Function : Through interactions with specific amino acid residues in proteins or enzymes, this compound could modulate their function or stability.

Comparative Analysis

To better understand the biological implications of this compound's structure and activity compared to other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluorophenol | Single fluorine substitution | Antimicrobial |

| Pentafluorobenzene | Fully fluorinated benzene | Solvent properties |

| 1-(4-Bromophenyl)cyclopropan-1-one | Bromine substitution | Enzyme inhibition |

Q & A

Q. What are the recommended storage conditions for 2,3,4,5,6-pentafluorophenyl cyclopropyl ketone to ensure stability?

Store the compound in a cool, dry environment away from heat sources, flames, and incompatible materials such as strong acids, bases, or oxidizers. Prolonged exposure to air or moisture should be avoided to prevent decomposition. Thermal degradation may release toxic gases (e.g., HF, COx) .

Q. What synthetic methodologies are used to synthesize cyclopropyl ketones with perfluorinated aryl groups?

Common approaches include:

- Transition-metal-catalyzed cycloadditions : Nickel/AlMe3 systems enable [3+2] cycloadditions with alkynes to form cyclopentenes .

- Hydrogen borrowing catalysis : Iridium catalysts facilitate α-branched ketone formation via alcohol coupling, leveraging cyclopropyl ketones as key intermediates .

- Decarboxylative rearrangements : Acid-mediated rearrangements of cyclopropane carboxylic acids, though competing pathways may require optimization .

Q. What safety precautions are advised given limited toxicological data for this compound?

Use personal protective equipment (PPE), conduct experiments in a fume hood, and minimize skin contact. Monitor for decomposition products (e.g., HF) under thermal stress. Toxicity data gaps necessitate conservative handling protocols .

Q. Which spectroscopic techniques are effective for structural characterization?

- Multinuclear NMR : 1H and 13C NMR resolve cyclopropane protons and ketone carbonyl signals, while 19F NMR identifies fluorine environments .

- HRMS : Validates molecular weight and purity.

- HPLC : Assesses compound purity under gradient elution conditions .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluorophenyl group influence cyclopropyl ketone reactivity in transition-metal catalysis?

The pentafluorophenyl group enhances electrophilicity, promoting oxidative addition to low-valent metal centers (e.g., Ni(0)). This facilitates ring-opening and insertion into alkynes, contrasting with non-fluorinated analogs that may require harsher conditions .

Q. How can contradictions in reaction outcomes (e.g., unexpected products) be resolved?

- Mechanistic studies : Use kinetic profiling or isotopic labeling to track intermediates.

- Competing pathway analysis : DFT calculations differentiate between [3+2] cycloaddition vs. [5+2] pathways in cyclopropane-alkyne reactions .

- Condition screening : Adjust catalysts (e.g., Ni vs. Ir), solvents, or additives to suppress side reactions.

Q. What strategies enable functionalization of the cyclopropyl ring without ring-opening?

Q. How does the cyclopropane ring participate in [3+2] cycloadditions with alkynes?

The strained cyclopropane acts as a three-carbon unit. Nickel catalysts mediate oxidative addition, forming a six-membered oxa-nickelacycle intermediate. Subsequent alkyne insertion and reductive elimination yield cyclopentenes .

Q. What analytical challenges arise in characterizing fluorinated cyclopropyl ketones?

- NMR complexity : Overlapping signals from cyclopropane protons and fluorine coupling require high-field instruments and 2D techniques (e.g., COSY, HSQC) .

- Mass spectrometry : Fragmentation patterns must account for fluorine’s high electronegativity.

- Thermal stability : Decomposition during GC-MS may necessitate alternative methods (e.g., LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.